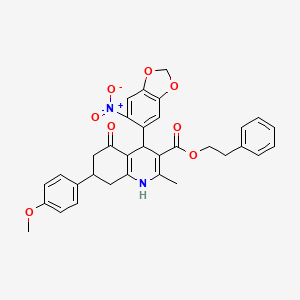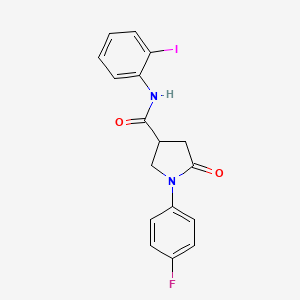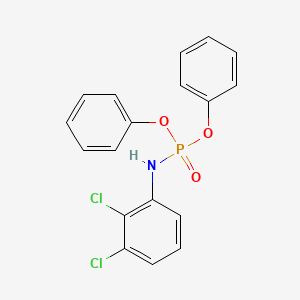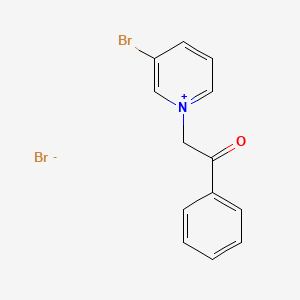![molecular formula C26H22N2O B5061600 1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]](/img/structure/B5061600.png)
1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole], also known as TMAO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for drug development, as well as for use in materials science and other areas.
Mécanisme D'action
The mechanism of action of 1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole] is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole] has also been shown to modulate the activity of certain enzymes and to interact with cellular membranes.
Biochemical and Physiological Effects:
1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole] has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the modulation of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties, and to affect the metabolism of lipids and other biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole] in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. 1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole] also has a unique structure that allows for the development of novel compounds with potential therapeutic applications. However, one limitation of 1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole] is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are many potential future directions for research on 1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole], including the development of new synthetic methods, the investigation of its applications in materials science, and the further exploration of its potential therapeutic uses. One promising area of research is the development of 1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole]-based fluorescent probes for bioimaging, which could have important applications in medical diagnostics and drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of 1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole] and its potential toxicity, in order to optimize its use in lab experiments and clinical applications.
Méthodes De Synthèse
The synthesis of 1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole] can be achieved using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an indole and an aldehyde or ketone. Other methods include the use of Lewis acids, such as BF3, and the use of metal catalysts, such as palladium. The choice of synthesis method depends on the desired purity, yield, and cost-effectiveness of the final product.
Applications De Recherche Scientifique
1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole] has been extensively studied for its potential applications in drug development, particularly in the treatment of cancer and other diseases. It has been shown to have anticancer activity in vitro and in vivo, and has also been found to have anti-inflammatory and antioxidant properties. 1',3',3'-trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole] has also been investigated for its use as a fluorescent probe in bioimaging and as a material for organic electronics.
Propriétés
IUPAC Name |
1,3,3-trimethylspiro[indole-2,3'-naphtho[2,3-f][1,4]benzoxazine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O/c1-25(2)21-10-6-7-11-22(21)28(3)26(25)16-27-24-20-15-18-9-5-4-8-17(18)14-19(20)12-13-23(24)29-26/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDHXNUFWICOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC6=CC=CC=C6C=C54)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1',3',3'-Trimethyl-1',3'-dihydrospiro[anthra[2,1-b][1,4]oxazine-3,2'-indole] | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(dimethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5061539.png)



![4-(2,5-dimethylphenyl)-1,7-dimethyl-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5061567.png)
![[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5061575.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061590.png)


![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5061622.png)
